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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylcyclopentene, a cyclic olefin, is a valuable building block in organic synthesis and

holds significance in various research and development sectors, including the synthesis of

novel pharmaceutical compounds and specialty chemicals. Its unique structural features,

including a strained five-membered ring and a trisubstituted double bond, impart distinct

physical and chemical properties that are crucial for its application in complex molecular

architectures. This technical guide provides a comprehensive overview of the core

physicochemical properties of 4-methylcyclopentene, detailed experimental protocols for its

synthesis and characterization, and an exploration of its chemical reactivity.

Physicochemical Properties
The physical and chemical properties of 4-methylcyclopentene are summarized in the tables

below, providing a consolidated reference for laboratory applications.

Table 1: General and Physical Properties of 4-
Methylcyclopentene
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Property Value Source(s)

Molecular Formula C₆H₁₀ [1]

Molecular Weight 82.14 g/mol [1]

CAS Number 1759-81-5 [1][2]

IUPAC Name 4-methylcyclopentene [1]

Synonyms 1-Methyl-3-cyclopentene [1][2]

Appearance Colorless liquid

Density 0.7630 g/cm³

Boiling Point 65.15 °C

Melting Point -160.85 °C

Refractive Index 1.4184

Table 2: Spectroscopic Data Summary for 4-
Methylcyclopentene

Spectroscopic Technique Key Data Points Source(s)

¹H NMR
See Figure 1 and detailed

analysis below.
[3][4]

¹³C NMR
See Figure 2 and detailed

analysis below.
[1]

FT-IR
See Figure 3 and detailed

analysis below.
[1]

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z 82.

Key Fragments: m/z 67, 41.
[1][2]

Synthesis and Purification
A common and effective method for the synthesis of 4-methylcyclopentene is the acid-

catalyzed dehydration of 3-methylcyclopentanol.[5] The resulting alkene mixture, which may
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contain isomers such as 3-methylcyclopentene and 1-methylcyclopentene, can be purified by

fractional distillation to isolate the desired 4-methylcyclopentene.

Experimental Protocol: Synthesis via Dehydration of 3-
Methylcyclopentanol

Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus,

place 3-methylcyclopentanol and a catalytic amount of a strong acid, such as sulfuric acid or

phosphoric acid.

Dehydration: Gently heat the mixture. The alcohol will protonate and subsequently lose a

molecule of water to form a carbocation intermediate.

Alkene Formation: The carbocation will then eliminate a proton to form a mixture of alkenes,

including 4-methylcyclopentene, 3-methylcyclopentene, and 1-methylcyclopentene.

Distillation: The lower-boiling alkenes will distill out of the reaction mixture as they are

formed.

Experimental Protocol: Purification by Fractional
Distillation

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column

(e.g., Vigreux or packed column) to ensure efficient separation of the isomeric alkenes based

on their boiling point differences.[6]

Distillation Process: Carefully heat the crude alkene mixture. The component with the lowest

boiling point will vaporize first, rise through the column, condense, and be collected as the

first fraction.

Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the

fraction that distills at the boiling point of 4-methylcyclopentene (approximately 65 °C).

Characterization: Confirm the purity of the collected fraction using gas chromatography (GC)

and spectroscopic methods.
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Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-methylcyclopentene provides characteristic signals that can be

used for its identification.

¹H NMR Chemical Shift Regions
Olefinic Protons Allylic Protons Aliphatic Protons

~5.7 ppm
(m, 2H)

C1-H, C2-H

~2.0-2.5 ppm
(m, 3H)

C3-H, C5-H

~1.0 ppm
(d, 3H)

C4-CH₃

Click to download full resolution via product page

Figure 1: Predicted ¹H NMR chemical shifts for 4-methylcyclopentene.

Olefinic Protons: The two protons on the double bond (C1-H and C2-H) are expected to

appear as a multiplet around 5.7 ppm.

Allylic Protons: The protons on the carbons adjacent to the double bond (C3-H and C5-H)

and the methine proton at the 4-position will likely appear as a complex multiplet in the range

of 2.0-2.5 ppm.

Methyl Protons: The three protons of the methyl group will appear as a doublet around 1.0

ppm, split by the adjacent methine proton.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b168065?utm_src=pdf-body
https://www.benchchem.com/product/b168065?utm_src=pdf-body-img
https://www.benchchem.com/product/b168065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Chemical Shift Regions
Olefinic Carbons Aliphatic Carbons

~130 ppm
(C1, C2)

~20-40 ppm
(C3, C4, C5, CH₃)

Click to download full resolution via product page

Figure 2: Predicted ¹³C NMR chemical shifts for 4-methylcyclopentene.

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C1 and C2) will

resonate downfield, typically in the region of 120-140 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the ring (C3, C4, and C5) and the methyl

carbon will appear upfield, generally in the 20-40 ppm range.

FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of specific functional groups and bond types.
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Key FT-IR Vibrational Modes
C-H Stretch (sp²) C-H Stretch (sp³) C=C Stretch

~3040 cm⁻¹
(=C-H stretch)

~2850-2960 cm⁻¹
(-C-H stretch)

~1650 cm⁻¹
(C=C stretch)

Click to download full resolution via product page

Figure 3: Characteristic FT-IR absorption frequencies for 4-methylcyclopentene.

=C-H Stretch: A peak around 3040 cm⁻¹ is characteristic of the C-H stretching vibration of

the sp² hybridized carbons in the double bond.

-C-H Stretch: Strong absorptions in the region of 2850-2960 cm⁻¹ are due to the C-H

stretching vibrations of the sp³ hybridized carbons.

C=C Stretch: A medium intensity peak around 1650 cm⁻¹ corresponds to the C=C stretching

vibration of the double bond.

Mass Spectrometry
The mass spectrum of 4-methylcyclopentene shows a molecular ion peak at m/z 82,

corresponding to its molecular weight.[1][2] A prominent fragment is observed at m/z 67, which
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results from the loss of a methyl radical (CH₃•), a characteristic fragmentation for methyl-

substituted cycloalkenes.

Chemical Reactivity
The chemical reactivity of 4-methylcyclopentene is primarily dictated by the presence of the

carbon-carbon double bond, which readily undergoes electrophilic addition and cycloaddition

reactions.

Electrophilic Addition Reactions
4-Methylcyclopentene reacts with various electrophiles in a manner consistent with

Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double

bond, leading to the formation of a more stable tertiary carbocation intermediate.

Hydration: Acid-catalyzed hydration of 4-methylcyclopentene yields 1-methylcyclopentanol

as the major product.[7]

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a tertiary

carbocation intermediate to give the corresponding 1-halo-1-methylcyclopentane.

Oxymercuration-Demercuration: This reaction also follows Markovnikov's rule to produce 1-

methylcyclopentanol, but without carbocation rearrangement.

4-Methylcyclopentene

Tertiary Carbocation
Intermediate

 + E⁺ 

E⁺

Addition Product

 + Nu⁻ 

Nu⁻

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b168065?utm_src=pdf-body
https://www.benchchem.com/product/b168065?utm_src=pdf-body
https://www.benchchem.com/product/b168065?utm_src=pdf-body
https://homework.study.com/explanation/what-products-are-formed-from-hydration-of-4-methylcyclopentene-what-can-you-say-about-the-relative-amounts-of-the-products.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 4: General mechanism of electrophilic addition to 4-methylcyclopentene.

Cycloaddition Reactions
As an alkene, 4-methylcyclopentene can participate in cycloaddition reactions, such as [2+2]

and [4+2] cycloadditions, providing routes to complex polycyclic systems.[8][9] The

stereochemistry of these reactions is often highly controlled, making them powerful tools in

stereoselective synthesis.

Oxidation Reactions
The double bond of 4-methylcyclopentene is susceptible to oxidation by various reagents.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields 4-methyl-1,2-

epoxycyclopentane.

Ozonolysis: Reductive ozonolysis cleaves the double bond to form a dicarbonyl compound.

Oxidation with Potassium Permanganate: Under cold, dilute, and basic conditions (Baeyer's

test), syn-dihydroxylation occurs to form cis-1,2-dihydroxy-4-methylcyclopentane. Under hot,

acidic, or concentrated conditions, oxidative cleavage of the double bond takes place.

Conclusion
4-Methylcyclopentene is a versatile cyclic alkene with well-defined physicochemical

properties and predictable reactivity. This guide provides essential data and experimental

insights for its synthesis, purification, and characterization, which are fundamental for its

effective utilization in research and development. A thorough understanding of its spectroscopic

signatures and chemical behavior will empower scientists to leverage this valuable building

block in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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